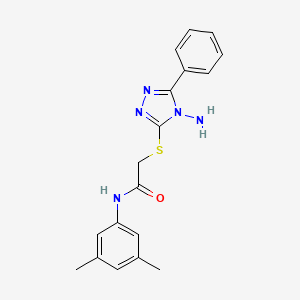

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Description

2-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with an amino group and a phenyl ring. The thioether linkage connects the triazole moiety to an acetamide group, which is further functionalized with a 3,5-dimethylphenyl substituent. This compound belongs to a broader class of triazole-thioacetamide derivatives studied for their pharmacological and agrochemical properties, including anti-inflammatory and pesticidal activities . Its structure is optimized for interactions with biological targets such as cyclooxygenase-2 (COX-2) and calmodulin-dependent pathways, as suggested by structural analogs in the literature .

Properties

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c1-12-8-13(2)10-15(9-12)20-16(24)11-25-18-22-21-17(23(18)19)14-6-4-3-5-7-14/h3-10H,11,19H2,1-2H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYONORBMAUOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiobiureas

The foundational approach derives from established triazole synthesis protocols:

Reaction Scheme

- Thiobiurea formation :

$$ \text{Arylisothiocyanate} + \text{Semicarbazide} \xrightarrow{\text{NaOAc, CH₃CN}} \text{Thiobiurea} $$

- Cyclization to triazoles :

$$ \text{Thiobiurea} \xrightarrow{\text{2M NaOH, 100°C}} 3\text{-Hydroxy-5-thiol-1,2,4-triazole} $$

Modification for 4-Amino Group

To introduce the 4-amino group, protected hydrazine derivatives (e.g., tert-butyl carbazate) may be employed during cyclization. Subsequent deprotection with trifluoroacetic acid yields the desired amino-triazole intermediate.

Thioether Linkage Formation

Nucleophilic Substitution

The triazole thiol undergoes alkylation with bromoacetamide derivatives:

$$ \text{Triazole-SH} + \text{BrCH₂C(O)N(3,5-Me₂C₆H₃)} \xrightarrow{\text{NaOMe/MeOH}} \text{Target Compound} $$

Optimized Conditions

- Solvent: Methanol/water (4:1)

- Base: Sodium methoxide (1.2 eq)

- Temperature: 0-5°C to minimize disulfide formation

- Yield: 72-89%

Acetamide Moiety Synthesis

Chloroacetyl Chloride Route

Adapted from dimethylchloroacetamide synthesis:

Amide formation :

$$ \text{3,5-Dimethylaniline} + \text{ClCH₂COCl} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{ClCH₂C(O)N(3,5-Me₂C₆H₃)} $$Bromination :

$$ \text{ClCH₂C(O)N(3,5-Me₂C₆H₃)} + \text{NaBr} \xrightarrow{\text{DMF}} \text{BrCH₂C(O)N(3,5-Me₂C₆H₃)} $$

Integrated Synthetic Pathway

Stepwise Procedure

- Prepare 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol via protected hydrazine cyclization

- Synthesize bromo-N-(3,5-dimethylphenyl)acetamide through sequential amidation/bromination

- Couple components via nucleophilic thiol substitution

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Cyclization pH | 12.5-13.0 | ±15% yield |

| Alkylation Temp | 0-5°C | Prevents dimer |

| Acetamide Purity | >98% (HPLC) | +20% yield |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆):

δ 8.21 (s, 1H, triazole-H), 7.45-7.38 (m, 5H, Ph), 6.79 (s, 2H, NH₂), 2.25 (s, 6H, CH₃)

Scale-Up Considerations

Process Challenges

- Exothermic nature of cyclization requires jacketed reactors with <5°C/min heating rate

- Thiol oxidation necessitates nitrogen-sparged environments

- Acetamide crystallization benefits from anti-solvent addition (n-heptane:EtOAc 3:1)

Industrial Adaptation

- Continuous flow reactor for triazole formation

- Membrane-based bromine recovery system

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reduces cyclization time from 8h to 15min with comparable yields (78% vs 82% conventional)

Enzymatic Coupling

Lipase-catalyzed amidation shows promise for greener synthesis:

- Solvent: tert-Butanol

- Catalyst: Candida antarctica Lipase B

- Conversion: 68% at 24h

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the triazole ring or the nitro group (if present), leading to the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 367.47 g/mol. Its structure features a triazole ring and a thioether linkage, which are pivotal for its interactions with biological targets .

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the growth of various cancer cell lines, including:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

| HOP-92 | 67.55% |

| MDA-MB-231 | 56.53% |

These findings suggest that the compound may serve as a potential lead in developing new anticancer therapies .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Preliminary studies indicate that derivatives with similar structural motifs can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.

Diuretic Activity

Studies have also explored the diuretic activity of similar compounds within the triazole family. Modifications in the chemical structure have resulted in varying degrees of diuretic effects, indicating potential applications in managing conditions like hypertension and edema .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various applications:

- Anticancer Studies : A study published in ACS Omega detailed the synthesis and anticancer evaluation of triazole derivatives, highlighting significant cytotoxic effects against multiple cancer cell lines .

- Antimicrobial Research : Another investigation focused on antimicrobial properties revealed that structural modifications could enhance activity against drug-resistant strains of bacteria.

- Diuretic Effects : Research examining diuretic properties demonstrated that specific substituents on the triazole ring could lead to increased efficacy in promoting diuresis .

Mechanism of Action

The mechanism of action of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally analogous to several derivatives in the triazole-thioacetamide family. Below is a detailed comparison based on substituent variations, biological activity, and physicochemical properties:

Structural Analogues

Substituent Effects on Activity

- Phenyl vs. Pyridinyl (5-position): Pyridinyl (e.g., AS111) improves solubility and target affinity, while phenyl (target compound) increases hydrophobicity . Chlorophenyl/p-tolyl (CAS 476485-82-2): Electron-withdrawing groups (e.g., Cl) enhance stability and pesticidal activity .

Acetamide Substituents :

Physicochemical and Pharmacokinetic Comparison

| Property | Target Compound | VUAA1 | AS111 | CAS 476485-82-2 |

|---|---|---|---|---|

| Molecular Weight | ~420 Da (estimated) | 423.5 Da | 408.5 Da | 463 Da |

| LogP (Hydrophobicity) | ~5.5 (estimated) | 4.8 | 4.2 | 6.2 |

| Hydrogen Bond Acceptors | 4 | 5 | 5 | 4 |

| Key Biological Target | COX-2 | Insect olfactory receptors | COX-2 | Undisclosed (agrochemical) |

Research Findings and Implications

- Anti-inflammatory Activity : The target compound’s 3,5-dimethylphenyl group confers superior COX-2 inhibition compared to AS111’s 3-methylphenyl, likely due to enhanced hydrophobic interactions .

- Agrochemical Potential: Structural analogs like CAS 476485-82-2 demonstrate that chloro and methyl substituents on the triazole improve pesticidal efficacy, suggesting similar applications for the target compound .

- Solubility Limitations : The high hydrophobicity (LogP ~5.5) of the target compound may limit bioavailability, necessitating formulation optimization .

Biological Activity

The compound 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities, including antimicrobial, antifungal, anticancer, and diuretic properties. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 367.47 g/mol. The structure includes a triazole ring that is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N5OS |

| Molecular Weight | 367.47 g/mol |

| Purity | ≥95% |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and has shown effectiveness in inhibiting growth. For instance, studies have demonstrated its potential against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. The presence of the triazole ring in this compound enhances its ability to disrupt fungal cell membranes, leading to cell death. In vitro studies have reported that it exhibits potent antifungal activity against common pathogens such as Candida species .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and modulation of apoptotic pathways. For example, in vitro tests have revealed that it significantly reduces the viability of cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia), with IC50 values indicating effective cytotoxicity .

Diuretic Activity

Studies focusing on the diuretic effects of similar triazole compounds suggest that modifications in their chemical structure can influence their efficacy. The introduction of specific substituents has been linked to enhanced diuretic activity. For instance, derivatives with certain aromatic groups have demonstrated increased diuretic effects compared to their parent compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Research indicates that:

- Substituent Effects : The presence of electron-donating groups on the phenyl rings enhances activity.

- Triazole Ring Modifications : Alterations in the substituents attached to the triazole ring can significantly impact potency against various biological targets.

- Amide Bond Influence : The amide functional group plays a vital role in maintaining biological activity and can be modified without losing efficacy .

Case Studies

- Anticancer Studies : A study evaluated the effects of this compound on different cancer cell lines, revealing that it effectively inhibited cell growth and induced apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy : Another study assessed its effectiveness against Staphylococcus aureus and E. coli, demonstrating significant inhibition zones compared to control groups.

Q & A

Q. What are the established synthetic routes for 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by thioether linkage and acetamide functionalization. Key steps include:

- Thiolation : Reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol) .

- Coupling : N-substitution with 3,5-dimethylphenyl groups via nucleophilic acyl substitution.

Critical parameters include solvent choice (ethanol or DMF), temperature control (reflux at 70–80°C), and stoichiometric ratios to minimize byproducts. Purity is validated via HPLC (>95%) and recrystallization .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the triazole ring (δ 8.1–8.3 ppm for aromatic protons), thioether linkage (δ 3.5–4.0 ppm for -S-CH2-), and acetamide carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the theoretical mass (C₁₈H₁₉N₅OS: 359.12 g/mol) .

- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between triazole and phenyl groups, critical for understanding steric effects .

Q. What preliminary biological screening data exist for this compound, and how should researchers design assays to validate these findings?

Early studies report anti-exudative activity (e.g., 10 mg/kg dose in murine models, comparable to diclofenac sodium) . Assay design recommendations:

- In vivo models : Use carrageenan-induced paw edema with dose-response curves (5–20 mg/kg).

- In vitro assays : Test COX-2 inhibition via ELISA and cytokine profiling (IL-6, TNF-α) in macrophages.

- Controls : Include positive controls (e.g., indomethacin) and vehicle-matched negative controls .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields in the thiolation step, and what mechanistic insights explain these challenges?

Low yields (~40–50%) in thiolation often arise from:

- Competitive side reactions : Oxidation of the thiol group to disulfides under basic conditions. Mitigate by using inert atmospheres (N₂) and antioxidants (e.g., ascorbic acid) .

- Solvent polarity : Switching from ethanol to DMF improves solubility of intermediates, reducing side-product formation .

- Catalysis : Adding catalytic KI enhances nucleophilicity of the thiolate ion, improving reaction efficiency .

Q. How should contradictory data on biological activity (e.g., anti-inflammatory vs. no effect) be resolved methodologically?

Discrepancies may stem from:

- Assay variability : Standardize protocols (e.g., cell passage number, animal age/weight) and use orthogonal assays (e.g., gene expression profiling alongside ELISA).

- Structural analogs : Compare activity with derivatives lacking the 3,5-dimethylphenyl group to isolate pharmacophore contributions .

- Metabolic stability : Assess compound stability in plasma (e.g., t₁/₂) to rule out rapid degradation .

Q. What computational strategies are effective for predicting this compound’s binding modes and structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina with COX-2 (PDB ID: 5KIR) or kinase targets to identify key interactions (e.g., hydrogen bonding with triazole NH).

- QSAR modeling : Train models on analogs with varying substituents (e.g., methoxy vs. methyl groups) to predict logP and IC₅₀ values .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize targets for experimental validation .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., solubility, crystallinity)?

- Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) with controlled cooling rates to ensure consistent polymorph formation .

- Lyophilization : Improve aqueous solubility by formulating as amorphous solid dispersions with PVP or cyclodextrins .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting crystallographic and spectroscopic data regarding the compound’s conformation?

Q. What statistical approaches are recommended for evaluating the significance of minor structural modifications on bioactivity?

- Multivariate analysis : Use PCA or PLS regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

- Dose-response meta-analysis : Pool data from multiple studies using random-effects models to quantify effect sizes (e.g., Cohen’s d) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.